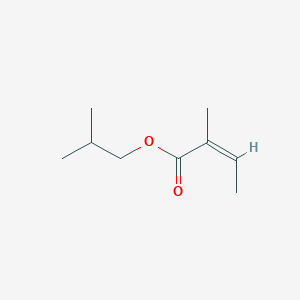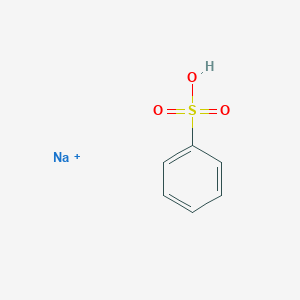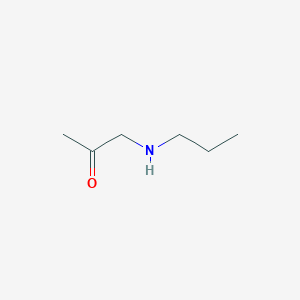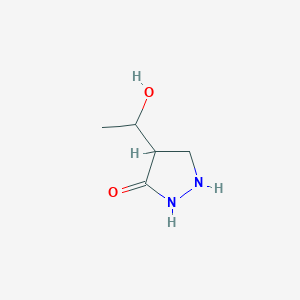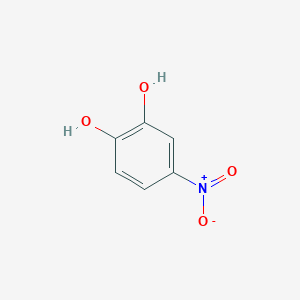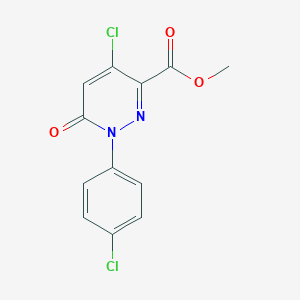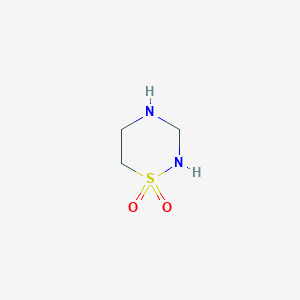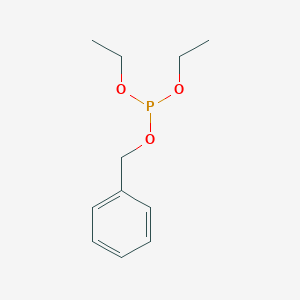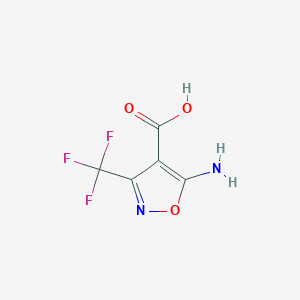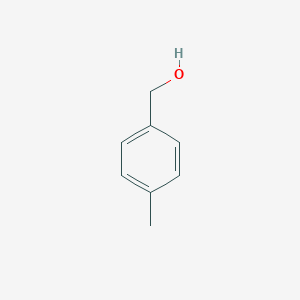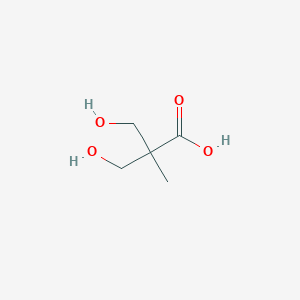
2,2-Bis(hydroxymethyl)propionic acid
Vue d'ensemble
Description
2,2-Bis(hydroxymethyl)propionic acid, also known as DMPA, is a versatile organic material . It is commonly used as an AB2 monomer for the synthesis of hyperbranched polymers and dendrimers . It is also used as a water-based polyurethane chain extender .
Synthesis Analysis
2,2-Bis(hydroxymethyl)propionic acid is used in the synthesis of various compounds. For instance, it is used in the synthesis of a fourth-generation tridendron dendrimer having 48 hydroxyl groups . It is also used in the synthesis and characterization studies of polyurethane dispersion modified with polymethylsiloxane .Molecular Structure Analysis
The molecular structure of 2,2-Bis(hydroxymethyl)propionic acid is represented by the Hill formula C₅H₁₀O₄ . The molar mass of the compound is 134.13 g/mol .Chemical Reactions Analysis
2,2-Bis(hydroxymethyl)propionic acid is involved in various chemical reactions. For example, it is used in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to produce hyperbranched polymers .Physical And Chemical Properties Analysis
2,2-Bis(hydroxymethyl)propionic acid is a solid substance with a melting point of 189-191 °C . It is soluble in water and methanol, slightly soluble in acetone, and insoluble in benzene . The compound has a flash point of >150 °C .Applications De Recherche Scientifique
Synthesis of Polyurethane Dispersions
2,2-Bis(hydroxymethyl)propionic acid is utilized in the synthesis and characterization of polyurethane dispersion modified with polymethylsiloxane (Si-PUD) and its nanocomposites incorporated with clays. This application is significant in creating materials with enhanced properties such as flexibility, abrasion resistance, and chemical resistance, which are valuable in coatings and adhesives industries .
Drug Delivery Systems
Dendrimers based on 2,2-Bis(hydroxymethyl)propionic acid have shown potential as delivery systems for potent anticancer drugs like cisplatin and doxorubicin. These dendrimers can also be used as agents for boron neutron capture therapy and photodynamic therapy, offering targeted treatment options for cancer therapy .
Construction of Dendritic Architectures
Simple derivatives of 2,2-Bis(hydroxymethyl)propionic acid have been employed to construct dendritic architectures via the “click” azide-acetylene cycloaddition reaction. This method is pivotal in the field of polymer chemistry for creating highly branched, functionalized polymers with applications in drug delivery, imaging, and as catalysts .
Hyperbranched Polyesters
The clickable AB2 monomers derived from 2,2-bis(hydroxymethyl)propionic acid enable the formation of hyperbranched polyesters through the CuAAC cycloaddition (click) reaction. These polyesters have a variety of applications due to their unique physical properties and functionalities, which can be tailored for specific uses in coatings, adhesives, and other materials .
Safety And Hazards
Orientations Futures
2,2-Bis(hydroxymethyl)propionic acid has potential applications in various fields. For instance, it can be used as a delivery system for potent anticancer drugs such as cisplatin and doxorubicin, as well as agents for both boron neutron capture therapy and photodynamic therapy . It also has potential applications in the production of coatings with high heat resistance .
Propriétés
IUPAC Name |
3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-5(2-6,3-7)4(8)9/h6-7H,2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBDIHRZYDMNKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34590-77-7 | |
| Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34590-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4027577 | |
| Record name | 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2,2-Bis(hydroxymethyl)propionic acid | |
CAS RN |
4767-03-7 | |
| Record name | Dimethylolpropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4767-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylolpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004767037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylolpropionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-bis(hydroxymethyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLOLPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NHI8V17MN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,2-bis(hydroxymethyl)propionic acid?
A1: The molecular formula of bis-MPA is C5H10O4, and its molecular weight is 134.13 g/mol.
Q2: What spectroscopic data is available to confirm the structure of bis-MPA?
A2: Researchers extensively use nuclear magnetic resonance (NMR) spectroscopy, both 1H-NMR and 13C-NMR, to confirm the structure and purity of bis-MPA and its derivatives. [, , , , , , ]
Q3: How does the incorporation of bis-MPA affect the properties of polylactide-based biomaterials?
A3: Incorporating bis-MPA into polylactide (PLLA) enhances its hydrophilicity and reduces its brittleness, making it more suitable for biomedical applications. []
Q4: How does the modification of hyperbranched polyesters with bis-MPA affect their thermal stability?
A4: End-capping hydroxyl-terminated hyperbranched polyesters based on bis-MPA with long-chain n-alkyl carboxylic acids significantly improves their thermal stability. The degree of modification and the length of the alkyl chain influence the extent of this enhancement. []
Q5: Can bis-MPA be used as a building block for creating catalytic structures?
A5: Yes, bis-MPA can be incorporated into dendritic structures that act as catalysts. For example, researchers have synthesized amphiphilic dendrimers containing a benzophenone core and a polar exterior based on bis-MPA. These dendrimers demonstrate enhanced catalytic activity in the photosensitized oxygenation of sulfides. []
Q6: How does the dendritic structure of bis-MPA-based polymers affect their catalytic activity?
A6: The dendritic structure provides an apolar microenvironment that enhances the interaction between the catalyst and the substrate, leading to increased reaction rates and selectivity. []
Q7: Are there any computational studies on bis-MPA and its derivatives?
A7: While computational studies specifically focusing on bis-MPA are limited in the provided literature, there is potential for applying computational techniques to study its properties. For example, molecular dynamics simulations could provide insights into the self-assembly behavior of bis-MPA based dendrimers.
Q8: How does the generation number of bis-MPA-based dendrimers affect their properties?
A8: The properties of bis-MPA-based dendrimers, such as their thermal behavior, crystallinity, and self-diffusion, are influenced by the generation number. Generally, higher generation dendrimers exhibit lower crystallinity and weaker melting transitions. [, ]
Q9: How does the nature of the end groups in bis-MPA-based dendrimers affect their properties?
A9: Modifying the terminal hydroxyl groups of bis-MPA-based dendrimers with different functionalities significantly affects their thermal and solubility behavior. For instance, end-capping with acetate groups leads to a lower glass transition temperature compared to hydroxyl or long alkyl chain termination. []
Q10: How does the neutralization degree of bis-MPA-based polyurethane resins affect their performance as emulsifiers?
A10: The neutralization degree of carboxyl groups in bis-MPA-based polyurethane resins significantly influences their emulsifying properties in styrene polymerization. The maximum polymerization rate and the number of radicals per particle are affected by the hydrophobicity and electrosteric characteristics of the polyurethane aggregates, which are determined by their neutralization degree. [, ]
Q11: What is the biocompatibility of bis-MPA-based polymers?
A11: Bis-MPA-based polymers have shown potential for biomedical applications due to their biocompatibility. For example, polyurethane/polyacrylamide hydrogels incorporating bis-MPA demonstrate good cell affinity and are suitable for fabricating radiotherapy boluses. []
Q12: How does the incorporation of bis-MPA influence the biodegradability of polymers?
A12: Bis-MPA can be used to introduce hydrolytically degradable linkages into polymers. For example, star polymers with a bis-MPA-based polyester dendritic core exhibit pH-controlled drug release and carrier degradation due to the hydrolysis of the dendritic core. []
Q13: Are there any alternative monomers to bis-MPA for synthesizing hyperbranched polymers?
A13: Yes, other monomers, such as glycerol and pentaerythritol, have been explored as alternatives to bis-MPA for the sol-gel synthesis of mesoporous titania. While these alternatives can produce mesoporous materials, their properties might differ from those obtained using bis-MPA. []
Q14: What analytical techniques are commonly employed to characterize bis-MPA-based polymers?
A14: Various analytical techniques are crucial for characterizing bis-MPA-based polymers, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: For determining the structure, composition, and purity. [, , , , , , ]
- Gel Permeation Chromatography (GPC): For analyzing molecular weight and distribution. [, , , , ]
- Thermogravimetric Analysis (TGA): For studying thermal stability and degradation behavior. [, ]
- Differential Scanning Calorimetry (DSC): For examining thermal transitions like glass transition temperature and melting point. [, , , ]
- Fourier Transform Infrared (FT-IR) Spectroscopy: For identifying functional groups and monitoring reactions. [, ]
- X-ray Powder Diffraction (XRD): For evaluating crystallinity. []
- Atomic Force Microscopy (AFM): For visualizing surface morphology. []
- Transmission Electron Microscopy (TEM): For examining nanoscale morphology. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

